molecular formula C20H17FN4OS B2959183 6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941935-52-0

6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2959183
CAS No.: 941935-52-0
M. Wt: 380.44
InChI Key: OYUWIXNVMRBYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery programs. The triazolopyridazine scaffold is a privileged structure in pharmaceutical research, known for yielding compounds with diverse biological activities. This specific derivative is of significant interest for the development of novel therapeutic agents. Its structural features make it a valuable candidate for probing enzyme targets such as kinase enzymes, which are implicated in various disease pathways including inflammatory and oncological conditions . Furthermore, the sulfonamide and sulfone derivatives of analogous [1,2,4]triazolo[4,3-a]pyridine structures have demonstrated promising in vitro antimalarial activity against Plasmodium falciparum , suggesting its potential application in infectious disease research . The compound's framework is also relevant in central nervous system (CNS) drug discovery, as closely related 6-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been identified as potent anticonvulsant agents in animal models, exhibiting protective indices superior to standard reference drugs . Additionally, the triazolopyridazine core has been successfully explored in metabolic disease research, with piperazine-substituted analogs acting as effective dipeptidyl peptidase-4 (DPP-4) inhibitors and showing insulinotropic activity, highlighting its utility in developing new anti-diabetic medications . Researchers can leverage this compound in structure-activity relationship (SAR) studies to optimize potency and selectivity, in high-throughput screening assays to identify novel biological targets, and as a key intermediate in synthesizing more complex molecules for preclinical evaluation.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-2-26-16-9-7-14(8-10-16)18-11-12-19-22-23-20(25(19)24-18)27-13-15-5-3-4-6-17(15)21/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWIXNVMRBYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including the triazole and pyridazine rings along with various substituents, contribute to its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H18FN3S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{S}

This formula indicates the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms in the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the triazolo[4,3-b]pyridazine class. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including SGC-7901, A549, and HT-1080, with IC50 values ranging from 0.008 to 0.014 μM . This suggests that this compound may also exhibit similar effects.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase . Molecular modeling studies indicate that these compounds can bind to the colchicine binding site on microtubules, further supporting their role in cancer therapy .

CompoundCell LineIC50 (μM)Mechanism
This compoundA549TBDTubulin polymerization inhibition
Related Compound 4qSGC-79010.014Tubulin polymerization inhibition
Related Compound 4qA5490.008Tubulin polymerization inhibition
Related Compound 4qHT-10800.012Tubulin polymerization inhibition

Antimicrobial Activity

Compounds containing triazole rings have been reported to possess antimicrobial properties. The presence of sulfur and other functional groups enhances their interaction with microbial targets . While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against various pathogens.

Case Studies

In a study focusing on triazolo[4,3-b]pyridazines, several derivatives were synthesized and evaluated for their biological activities. The findings indicated that modifications in substituent patterns significantly influenced their potency against cancer cell lines . This underscores the importance of structural optimization in enhancing biological activity.

Comparison with Similar Compounds

PDE4 Inhibitors: Triazolothiadiazines vs. Triazolopyridazines

  • Compound 18 (): (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Key Substituents: Methoxy and tetrahydrofuran-3-yloxy groups on the phenyl ring. Activity: IC50 < 10 nM for PDE4 isoforms (A, B, C, D) with >100-fold selectivity over other PDE families.

GABAA Receptor Agonists: TPA023 and Derivatives

  • TPA023 (): 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Key Substituents: 2-fluorophenyl and triazolylmethoxy groups. Activity: Selective agonist for α2/α3 GABAA subunits (EC50 = 30 nM), non-sedating anxiolytic in primates. Comparison: The target compound’s (2-fluorobenzyl)thio group replaces TPA023’s triazolylmethoxy, possibly altering subtype selectivity due to differences in hydrogen bonding and steric effects .

Antimicrobial Triazolopyridazines ()

  • Compound 4e (): 6-(2-Benzylidenehydrazinyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Key Substituents: Benzylidenehydrazinyl and methoxyphenyl. Activity: Moderate antifungal activity (MIC = 16 µg/mL against Candida albicans).

BRD4 Bromodomain Inhibitors ()

  • Compound 5 : [1,2,4]triazolo[4,3-b]pyridazine-based inhibitor.
    • Key Substituents : Unspecified aryl groups.
    • Activity : IC50 = 1.2 µM against BRD4 BD1 in AlphaScreen assays.
    • Comparison : The target compound’s ethoxyphenyl may engage in π-π stacking with BRD4’s hydrophobic pocket, while the fluorobenzylthio could mimic acetyl-lysine interactions .

Physicochemical and Pharmacokinetic Considerations

  • LogP : The ethoxyphenyl group increases LogP (~3.5) compared to methoxy (LogP ~2.8), enhancing blood-brain barrier penetration for CNS targets like GABAA .
  • Metabolic Stability: Fluorine in the benzylthio group reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogues (e.g., 3-(4-chlorobenzylthio) in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.